molecular formula C26H31NO7 B371435 (3E,5E)-1-methyl-3,5-bis[(2,3,4-trimethoxyphenyl)methylidene]piperidin-4-one CAS No. 1049971-16-5

(3E,5E)-1-methyl-3,5-bis[(2,3,4-trimethoxyphenyl)methylidene]piperidin-4-one

Cat. No.: B371435
CAS No.: 1049971-16-5
M. Wt: 469.5g/mol
InChI Key: QIJNPXNDNGLJPA-KLCVKJMQSA-N
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Description

(3E,5E)-1-methyl-3,5-bis[(2,3,4-trimethoxyphenyl)methylidene]piperidin-4-one is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a piperidin-4-one core with two (2,3,4-trimethoxyphenyl)methylidene groups attached at the 3 and 5 positions, and a methyl group at the 1 position. Its distinct structure makes it a subject of interest in organic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E,5E)-1-methyl-3,5-bis[(2,3,4-trimethoxyphenyl)methylidene]piperidin-4-one typically involves a multi-step process. One common method includes the condensation of 1-methylpiperidin-4-one with 2,3,4-trimethoxybenzaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and an organic solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3E,5E)-1-methyl-3,5-bis[(2,3,4-trimethoxyphenyl)methylidene]piperidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups like halogens or alkyl groups are introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or halogenating agents in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Alkylated or halogenated derivatives.

Scientific Research Applications

(3E,5E)-1-methyl-3,5-bis[(2,3,4-trimethoxyphenyl)methylidene]piperidin-4-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of (3E,5E)-1-methyl-3,5-bis[(2,3,4-trimethoxyphenyl)methylidene]piperidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-3,5-bis[(2,3,4-trimethoxyphenyl)methylidene]piperidin-4-one: Lacks the (3E,5E) configuration.

    1-methyl-3,5-bis[(3,4,5-trimethoxyphenyl)methylidene]piperidin-4-one: Features different substitution patterns on the phenyl rings.

    1-methyl-3,5-bis[(2,3-dimethoxyphenyl)methylidene]piperidin-4-one: Has fewer methoxy groups on the phenyl rings.

Uniqueness

(3E,5E)-1-methyl-3,5-bis[(2,3,4-trimethoxyphenyl)methylidene]piperidin-4-one is unique due to its specific (3E,5E) configuration and the presence of three methoxy groups on each phenyl ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

(3E,5E)-1-methyl-3,5-bis[(2,3,4-trimethoxyphenyl)methylidene]piperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31NO7/c1-27-14-18(12-16-8-10-20(29-2)25(33-6)23(16)31-4)22(28)19(15-27)13-17-9-11-21(30-3)26(34-7)24(17)32-5/h8-13H,14-15H2,1-7H3/b18-12+,19-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIJNPXNDNGLJPA-KLCVKJMQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(=CC2=C(C(=C(C=C2)OC)OC)OC)C(=O)C(=CC3=C(C(=C(C=C3)OC)OC)OC)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C/C(=C\C2=C(C(=C(C=C2)OC)OC)OC)/C(=O)/C(=C/C3=C(C(=C(C=C3)OC)OC)OC)/C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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